BACE1 Inhibitory Activity: (1S,2R) Enantiomer vs. (1R,2S) Enantiomer vs. Trans Isomers
In a head-to-head comparison of four cyclopropane stereoisomers evaluated under identical BACE1 ELISA assay conditions, the cis-(1S,2R) isomer (tested as the sodium salt, CAS 1402883-80-0) demonstrated an IC₅₀ of 157 μM, representing the most potent configuration among the cyclopropane-constrained analogs [1]. The enantiomeric cis-(1R,2S) isomer was approximately 4-fold weaker with an IC₅₀ of 619 μM, while both trans isomers (7 and ent-7) showed no measurable inhibitory activity (IC₅₀ > 2000 μM). The non-restricted ethylene linker reference compound 2 exhibited an IC₅₀ of 171 μM, confirming that the cyclopropane constraint maintains potency while introducing stereochemical dependence [1]. For compound procured as the racemic free acid (CAS 1547833-06-6), the BACE1 inhibitory activity is expected to fall between the two cis enantiomeric values, i.e., the presence of the less active (1R,2S) enantiomer as a statistical diluent (50% of racemate) reduces the effective per-mass potency relative to the stereochemically pure (1S,2R) sodium salt.
| Evidence Dimension | BACE1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Racemate (CAS 1547833-06-6): expected IC₅₀ intermediate between 157–619 μM (exact value pending experimental determination; estimated ~200–300 μM based on 1:1 enantiomer mixture) |
| Comparator Or Baseline | (1S,2R) enantiomer sodium salt: IC₅₀ = 157 μM; (1R,2S) enantiomer: IC₅₀ = 619 μM; trans isomers: IC₅₀ > 2000 μM; ethylene linker analog 2: IC₅₀ = 171 μM |
| Quantified Difference | ~4-fold difference between cis enantiomers; trans isomers >12-fold weaker than (1S,2R); racemate estimated ~1.3–2-fold weaker per-mass than pure (1S,2R) |
| Conditions | BACE1 ELISA assay; values are means of at least two independent experiments [1] |
Why This Matters
For any research application targeting BACE1 or requiring stereochemically defined biological activity, the racemic free acid will exhibit reduced per-mass potency compared to the stereochemically pure (1S,2R) sodium salt, justifying either procurement of the single enantiomer or stereochemical resolution prior to use.
- [1] Yonezawa S, Yamamoto T, Yamakawa H, et al. Conformational restriction approach to β-secretase (BACE1) inhibitors: effect of a cyclopropane ring to induce an alternative binding mode. J Med Chem. 2012;55(20):8838-8858. View Source
